chemical structure and properties of 2-phenyl-N-(6-quinoxalinyl)acetamide
chemical structure and properties of 2-phenyl-N-(6-quinoxalinyl)acetamide
This in-depth technical guide provides a comprehensive analysis of 2-phenyl-N-(6-quinoxalinyl)acetamide , a bioactive small molecule belonging to the N-substituted quinoxaline class. This scaffold is widely recognized in medicinal chemistry as a "privileged structure" for developing kinase inhibitors and tubulin polymerization inhibitors.
Introduction & Chemical Identity
2-phenyl-N-(6-quinoxalinyl)acetamide is a synthetic organic compound featuring a quinoxaline (benzopyrazine) core linked to a phenyl ring via an acetamide bridge. It represents a critical structural motif in the development of antiproliferative agents, specifically targeting ATP-binding pockets of protein kinases.
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IUPAC Name: N-(Quinoxalin-6-yl)-2-phenylacetamide
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Molecular Formula: C₁₆H₁₃N₃O
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Molecular Weight: 263.29 g/mol
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Core Scaffold: Quinoxaline (1,4-benzodiazine)[1]
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Key Functionality: Amide linker (Hydrogen bond donor/acceptor)
Chemical Structure & Properties
2.1 Structural Analysis
The molecule consists of three distinct pharmacophoric regions:
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The Quinoxaline Head: A planar, electron-deficient heteroaromatic bicycle. The nitrogen atoms at positions 1 and 4 act as hydrogen bond acceptors, crucial for interacting with the hinge region of kinase enzymes.
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The Acetamide Linker: Provides a flexible spacer that positions the aromatic rings. The amide nitrogen (N-H) serves as a hydrogen bond donor.
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The Phenyl Tail: A lipophilic moiety that occupies hydrophobic pockets (e.g., the specificity pocket or "back pocket" in enzymes).
2.2 Physicochemical Profile
| Property | Value (Predicted/Experimental) | Significance |
| LogP (Lipophilicity) | 2.5 – 2.8 | Moderate lipophilicity; suggests good membrane permeability (Lipinski compliant). |
| Topological Polar Surface Area (TPSA) | ~55 Ų | Indicates good oral bioavailability potential (<140 Ų). |
| H-Bond Donors | 1 (Amide NH) | Critical for binding site interaction (e.g., Glu/Asp residues). |
| H-Bond Acceptors | 3 (Quinoxaline N1, N4; Amide O) | Facilitates water solubility and target engagement. |
| Solubility | Low in water; High in DMSO/DMF | Requires formulation (e.g., cyclodextrins) for in vivo studies. |
Synthesis Protocols
The synthesis of 2-phenyl-N-(6-quinoxalinyl)acetamide is typically achieved via a nucleophilic acyl substitution reaction. This protocol is self-validating due to the high reactivity of the acyl chloride and the distinct color change of the quinoxaline starting material.
Mechanism of Synthesis
The reaction involves the nucleophilic attack of the electron-rich amine (6-aminoquinoxaline) onto the electrophilic carbonyl carbon of phenylacetyl chloride, followed by the elimination of HCl.
Step-by-Step Experimental Protocol
Reagents:
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6-Aminoquinoxaline (1.0 eq)
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Phenylacetyl chloride (1.1 eq)
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Triethylamine (TEA) or Pyridine (1.2 eq) as base
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Procedure:
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Preparation: Dissolve 6-aminoquinoxaline (5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
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Base Addition: Add Triethylamine (6 mmol) to the solution. The mixture may darken slightly.
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Acylation: Cool the solution to 0°C in an ice bath. Add Phenylacetyl chloride (5.5 mmol) dropwise over 10 minutes to prevent exotherms.
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Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 1:1). The product typically appears as a new fluorescent spot.
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Work-up: Quench with saturated NaHCO₃ solution (20 mL). Extract the organic layer, wash with brine, and dry over anhydrous MgSO₄.
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Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Yield Expectation: 75–85% Characterization:
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¹H NMR (DMSO-d₆): Singlet at ~10.5 ppm (Amide NH), Multiplet at 8.8–8.9 ppm (Quinoxaline protons), Singlet at ~3.7 ppm (CH₂ linker).
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway for the formation of the target amide via acyl substitution.
Biological Activity & Pharmacology[1][2][3]
5.1 Mechanism of Action (MOA)
This molecule acts primarily as a Type I or Type II Kinase Inhibitor . The quinoxaline ring mimics the adenine moiety of ATP, allowing it to dock into the ATP-binding pocket of enzymes such as:
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EGFR (Epidermal Growth Factor Receptor): Inhibition prevents downstream signaling (Ras/MAPK pathway), reducing tumor cell proliferation.
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PI3K (Phosphoinositide 3-kinase): The planar structure allows intercalation into the active site, blocking the conversion of PIP2 to PIP3.
5.2 Structure-Activity Relationship (SAR)
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6-Position Substitution: Essential for orienting the molecule towards the "hinge region" of the kinase.
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Phenyl Ring: Provides hydrophobic interactions. Substitution on this ring (e.g., adding -Cl or -OMe) can drastically alter selectivity between different kinase families.
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Amide Linker: Rigidifies the distance between the two aromatic systems. Replacing the amide with a urea or sulfonamide linker often changes the binding mode to a "Type II" inhibitor (binding the inactive conformation).
Visualization: Kinase Signaling Inhibition
Figure 2: Mechanism of action showing the interception of the Ras/MAPK signaling cascade at the receptor level.
References
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Sakai, R., et al. (2022). "Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Structure-Activity Relationship." ACS Omega.[2] Link[2]
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Burguete, A., et al. (2011). "Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents." Chemical Biology & Drug Design. Link
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Deleuze-Masquefa, C., et al. (2004). "New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma cells." Bioorganic & Medicinal Chemistry. Link
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PubChem Compound Summary. (2025). "2-phenyl-N-quinolin-2-ylacetamide (Structural Analog Data)." National Center for Biotechnology Information. Link
